Cyclobenzaprine

概要

説明

シクロベンザプリンは、主に急性で痛みを伴う筋骨格系疾患に関連する筋肉のけいれんを緩和するために使用される中枢作用性骨格筋弛緩薬です。これは、三環系抗うつ薬と構造的に類似しており、1961年に初めて合成されました。 シクロベンザプリンは、Flexeril、Amrix、Fexmidなどの様々な商品名で一般的に処方されています .

2. 製法

合成経路および反応条件: シクロベンザプリン塩酸塩は、複数段階のプロセスによって合成することができます。一般的な方法の1つは、5-ジベンゾスベレノンと、3-ジメチルアミノプロピルクロリドから誘導されたグリニャール試薬との反応を含みます。反応混合物は、中間体を単離することなく、加水分解と脱水を経て、続いて有機溶媒中で中和および抽出されます。 生成物は、その後、塩酸塩に変換されます .

工業的製造方法: シクロベンザプリン塩酸塩の工業的製造では、その効率性と費用対効果のために、通常、ワンポットプロセスが採用されます。この方法は、5-ジベンゾスベレノンとグリニャール試薬を反応させた後、塩酸水溶液の存在下で加水分解と脱水を行うことを含みます。 反応混合物は、その後、中和され、生成物が抽出され、精製されます .

作用機序

シクロベンザプリンは、主に中枢神経系への作用を通じて、筋肉弛緩効果を発揮します。それは、5-HT2受容体拮抗薬として作用し、運動ニューロンの過剰活動を抑制します。この作用は、筋肉や末梢神経系に直接作用するのではなく、脳幹レベルで起こると考えられています。 シクロベンザプリンは、ノルアドレナリン系とセロトニン系も調節し、その筋肉弛緩効果に寄与しています .

6. 類似の化合物との比較

シクロベンザプリンは、多くの場合、以下のような他の筋肉弛緩薬と比較されます。

チザニジン: 両方とも筋肉のけいれんを緩和するために使用されますが、チザニジンは半減期が短く、鎮静作用と血圧低下がより強くなる可能性があります.

バクロフェン: 多発性硬化症や脊髄損傷に関連する筋肉のけいれんに使用されます。

メトカルバモール: 別の作用機序を持つ筋肉弛緩薬で、多くの場合、同様の適応症に使用されます.

独自性: シクロベンザプリンは、三環系抗うつ薬との構造的類似性と脳幹の中枢作用により、他の筋肉弛緩薬とは異なります。 その長い半減期と、急性の筋骨格系疾患に関連する筋肉のけいれんを治療する効果は、それを他の化合物とさらに区別しています .

生化学分析

Biochemical Properties

Cyclobenzaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system, specifically targeting the brainstem, to reduce muscle spasms. This compound interacts with noradrenergic and serotonergic systems, modulating the release and reuptake of neurotransmitters such as norepinephrine and serotonin . Additionally, it binds to 5-HT2 receptors, which contributes to its muscle relaxant properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It exerts its effects on muscle cells by reducing muscle hyperactivity through the gamma and alpha motor systems . This compound also affects cell signaling pathways by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to changes in gene expression and cellular metabolism, ultimately resulting in muscle relaxation and pain relief .

Molecular Mechanism

The molecular mechanism of this compound involves its action on the central nervous system, particularly the brainstem. This compound inhibits tonic somatic motor function by modulating noradrenergic and serotonergic systems . It binds to 5-HT2 receptors and antagonizes alpha-1 adrenergic receptors, leading to vasodilation and reflex tachycardia . This compound’s anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound exhibits linear pharmacokinetics and is subject to enterohepatic circulation . It reaches steady-state plasma concentrations within 3-4 days when dosed three times a day . Long-term studies have shown that this compound can accumulate in the body, leading to sustained muscle relaxant effects. Its use is generally recommended for short-term therapy due to the potential for side effects and tolerance development .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has been shown to reduce or abolish skeletal muscle hyperactivity without acting directly on skeletal muscle or neuromuscular junctions . Higher doses of this compound can lead to increased heart rate and central nervous system depression . Toxic or adverse effects at high doses include sedation, ataxia, and gastrointestinal disturbances .

Metabolic Pathways

This compound is extensively metabolized in the liver via cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6 . The primary metabolic pathways involve oxidation and conjugation, resulting in the formation of glucuronide metabolites . This compound undergoes enterohepatic recirculation, which contributes to its prolonged effects .

Transport and Distribution

This compound is highly bound to plasma proteins, with approximately 93% of the drug being protein-bound . It is transported and distributed within cells and tissues primarily through the bloodstream. This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, particularly the brainstem . This compound’s activity is directed towards modulating neurotransmitter release and reuptake, which occurs at synaptic junctions within the brainstem. This localization is crucial for its muscle relaxant effects, as it targets the central mechanisms responsible for muscle hyperactivity .

準備方法

Synthetic Routes and Reaction Conditions: Cyclobenzaprine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride. The reaction mass undergoes hydrolysis and dehydration without isolating the intermediate compound, followed by neutralization and extraction in an organic solvent. The product is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound hydrochloride often employs a one-pot process due to its efficiency and cost-effectiveness. This method involves reacting 5-dibenzosuberenone with the Grignard reagent, followed by hydrolysis and dehydration in the presence of aqueous hydrochloric acid. The reaction mass is then neutralized, and the product is extracted and purified .

化学反応の分析

反応の種類: シクロベンザプリンは、以下を含む様々な化学反応を起こします。

酸化: シクロベンザプリンは、酸化されてノルシクロベンザプリンを生成することができます。

還元: 還元反応は、シクロベンザプリンを対応するアミン誘導体に変換することができます。

置換: 置換反応は、窒素原子で起こり、様々な誘導体の生成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応は、多くの場合、ヨウ化メチルなどのアルキル化剤を伴います。

主要な生成物:

酸化: ノルシクロベンザプリン

還元: アミン誘導体

置換: 様々なアルキル化誘導体.

4. 科学研究の応用

シクロベンザプリンは、いくつかの科学研究の応用があります。

科学的研究の応用

Cyclobenzaprine has several scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactions of tricyclic compounds.

Biology: Investigated for its effects on muscle relaxation and its interactions with neurotransmitter systems.

Medicine: Widely used to treat muscle spasms and pain associated with acute musculoskeletal conditions.

Industry: Employed in the development of sustained-release formulations and other pharmaceutical preparations.

類似化合物との比較

Cyclobenzaprine is often compared with other muscle relaxants, such as:

Baclofen: Used for muscle spasms associated with multiple sclerosis and spinal cord injuries.

Methocarbamol: Another muscle relaxant with a different mechanism of action, often used for similar indications.

Uniqueness: this compound’s structural similarity to tricyclic antidepressants and its central action on the brainstem make it unique among muscle relaxants. Its long half-life and effectiveness in treating muscle spasms associated with acute musculoskeletal conditions further distinguish it from other compounds .

生物活性

Cyclobenzaprine, a tricyclic skeletal muscle relaxant, is primarily used to alleviate muscle spasms associated with acute musculoskeletal conditions. Its biological activity is characterized by its complex pharmacodynamics, metabolism, and interactions within the central nervous system. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound's mechanism of action has not been fully elucidated; however, it is believed to act predominantly at the supraspinal level , particularly within the locus coeruleus of the brainstem. This action leads to decreased activity of efferent alpha and gamma motor neurons, which is mediated through inhibition of specific neural pathways. Key points include:

- Inhibition of Motor Neurons : this compound reduces the activity of spinal cord interneurons, leading to diminished muscle tone and spasm relief .

- Serotonergic Pathways : Recent evidence suggests that this compound may inhibit descending serotonergic pathways via 5-HT2 receptors, contributing to its muscle relaxant effects .

- Histamine Receptor Activity : this compound exhibits low nanomolar affinity for the human H1 receptor (H1R) and acts as a non-competitive antagonist, which may explain its sedative properties .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is well absorbed after oral administration, with a bioavailability of approximately 55% .

- Distribution : The volume of distribution is around 146 L, with about 93% protein binding in plasma .

- Metabolism : It undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP1A2), producing metabolites such as desmethylthis compound .

- Elimination Half-Life : The average elimination half-life ranges from 8 to 37 hours depending on various factors including age and hepatic function .

Case Studies

Several case studies highlight both the therapeutic effects and potential side effects associated with this compound use:

- Case Study on Efficacy : A study involving patients with acute low back pain demonstrated significant reductions in pain scores after treatment with this compound compared to placebo .

- Adverse Effects Report : A case report documented a patient experiencing altered mental status potentially linked to this compound use, emphasizing the importance of monitoring for central nervous system effects .

Research Findings

Recent research has expanded understanding of this compound's biological activity:

- A study indicated that this compound reduces tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems in animal models .

- Another investigation assessed pharmacokinetic parameters across different demographics, revealing that elderly patients exhibit higher plasma concentrations due to decreased clearance rates .

Summary Table of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~55% |

| Volume of Distribution | ~146 L |

| Protein Binding | ~93% |

| Average Elimination Half-Life | 8 - 37 hours |

| Metabolizing Enzymes | CYP3A4, CYP1A2 |

特性

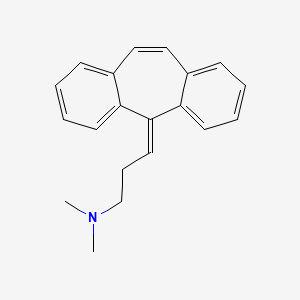

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURKNVYFZMSNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6202-23-9 (hydrochloride) | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046933 | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 175-180 °C at 1 atm | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely Soluble, 6.89e-03 g/L | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

303-53-7 | |

| Record name | Cyclobenzaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobenzaprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C (hydrochloride salt) | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。